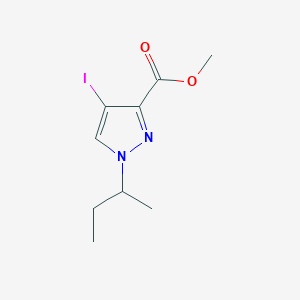

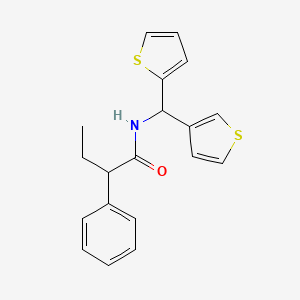

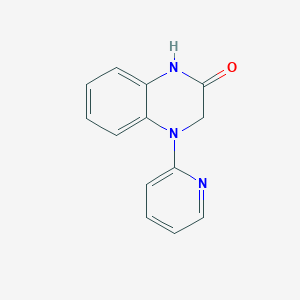

![molecular formula C11H10FNO5S3 B2519953 2-[(4-氟磺酰氧基苯基)磺酰氨基]-5-甲基噻吩 CAS No. 2411311-38-9](/img/structure/B2519953.png)

2-[(4-氟磺酰氧基苯基)磺酰氨基]-5-甲基噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the resolution of enantiomers and the establishment of their absolute configuration. For instance, the nonsteroidal antiandrogen mentioned in paper was resolved by chromatographic separation and further processed through hydrolysis and oxidation. This suggests that similar methods could potentially be applied to synthesize "2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene," with careful consideration of the stereochemistry involved.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in paper , includes a fluorophenylsulfonyl group, which is also a part of the compound of interest. This group is known to influence the biological activity of the molecule, particularly in the context of antiandrogenic properties. The presence of a methylthiophene moiety, as seen in the compound from paper , suggests that the compound of interest may also exhibit unique electronic and steric characteristics that could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The interaction of 2-methylthiophene with sulfuric acid, as described in paper , leads to the formation of a sulfonic acid derivative. This reaction demonstrates the reactivity of the methylthiophene moiety under strongly acidic conditions and provides a precedent for the chemical behavior of the thiophene ring in the compound of interest. The formation of sulfonic acid derivatives is a key step in enhancing the solubility and reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the behavior of similar molecules. For example, the solubility of the sulfonic acid derivatives mentioned in paper can be modified by forming different salts, which may also be applicable to the compound of interest. The study of chlorinated biphenyls in paper indicates that the presence of sulfur-containing groups, such as methylthio and methylsulfonyl, can influence the metabolic fate and tissue distribution of these compounds. This suggests that "2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene" may also have distinct metabolic pathways and tissue affinities, which could be relevant for its potential use as a pharmaceutical or in other applications.

科学研究应用

化学和药代动力学

二芳基噻吩,包括与 2-[(4-氟磺酰氧基苯基)磺酰氨基]-5-甲基噻吩 相似的结构,因其作为 COX-2 抑制剂的选择性而受到探索。在维持或增强 COX-2 选择性的同时改善药代动力学特征的探索导致了三联苯作为更优替代品的开发 (Pinto 等人,1996 年)。

抗增殖剂

噻吩磺酰胺的新衍生物已被合成并针对其对各种癌细胞系的抗增殖活性进行了评估。这项研究表明,噻吩磺酰胺的结构修饰,包括磺酸盐基团的引入,可以产生具有显着抗增殖作用的化合物,一些衍生物对 MCF-7、HeLa、A-549 和 Du-145 等细胞系显示出低微摩尔范围内的 IC50 值 (Pawar 等人,2018 年)。

荧光分子探针

已经报道了涉及苯基和噻吩环的荧光溶剂致变染料的开发。由于其电子转移系统,这些化合物表现出强烈的溶剂依赖性荧光,这可以与溶剂极性相关。这种特性使其适用于作为灵敏的荧光分子探针,用于研究生物事件和过程 (Diwu 等人,1997 年)。

环境污染减少

对二苯并噻吩及其衍生物(化石燃料燃烧产生的空气污染的重要来源)的一项研究强调了使用一种新分离的细菌无色杆菌属来有效断裂碳硫键。这种细菌将噻吩化合物降解为污染性较小的物质的能力说明了一种减少化石燃料燃烧产生的环境污染的新方法 (Bordoloi 等人,2014 年)。

有机太阳能电池的电导率增强

聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸盐)(PEDOT:PSS)掺杂多巴胺盐酸盐的研究表明,这可以增强材料的功函数和电导率。这种增强导致有机太阳能电池的功率转换效率得到改善,证明了噻吩基材料在提高有机电子器件性能方面的潜力 (Zeng 等人,2020 年)。

属性

IUPAC Name |

2-[(4-fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO5S3/c1-8-2-7-11(19-8)20(14,15)13-9-3-5-10(6-4-9)18-21(12,16)17/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMCASRMRGSQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

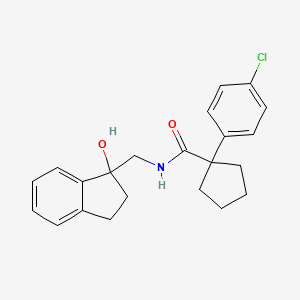

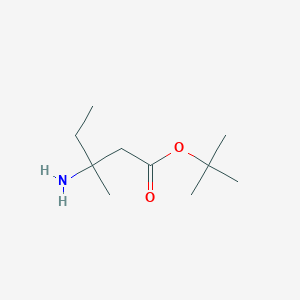

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

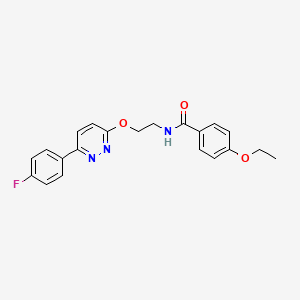

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

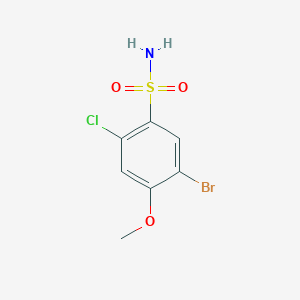

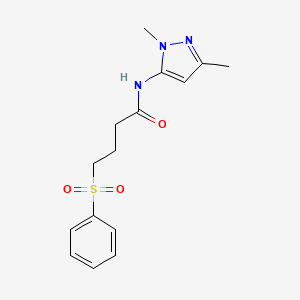

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)